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Compound of Interest

Compound Name: cis-2-Tridecenal

Cat. No.: B15182187

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2-Tridecenal is a synthetic flavoring substance valued for its unique sensory
characteristics. It imparts a complex flavor profile described as waxy, with notes of citrus peel,
cilantro, and herbs.[1] This profile makes it a versatile ingredient for enhancing a variety of food
and beverage products, particularly in citrus and savory applications. This document provides
detailed application notes, experimental protocols, and technical data for the effective use of
cis-2-Tridecenal in flavor development and food science research.

Regulatory Status

cis-2-Tridecenal is recognized as a flavoring agent by major regulatory bodies.

FEMA Number: 3082[1][2]
o JECFA Number: 1359[2]

o GRAS Status: Generally Recognized as Safe (GRAS) by the Flavor and Extract
Manufacturers Association (FEMA).[3]

» Safety Assessment: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has
evaluated 2-tridecenal and concluded that there are "no safety concern at current levels of
intake when used as a flavouring agent."[2]
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Physicochemical Properties

A summary of the key physicochemical properties of cis-2-Tridecenal is presented in the table

below.

Property Value Reference

Chemical Name cis-2-Tridecenal

Synonyms (2)-2-Tridecenal

CAS Number 7774-82-5 [1]

Molecular Formula C13H240 [2]

Molecular Weight 196.33 g/mol [2]

Appearance Colorless to pale yellow oily )
liquid

Specific Gravity 0.842 - 0.862 @ 25°C [5]

Refractive Index 1.455 - 1.461 @ 20°C [5]
Soluble in alcohol and fixed

Solubility oils; very slightly soluble in [4]

water.

Sensory Profile and Applications

cis-2-Tridecenal is characterized by a potent and distinctive flavor profile.
Odor and Taste Description:

e Odor: Described as aldehydic, waxy, with strong notes of citrus peel (tangerine), and a
characteristic herbaceous note reminiscent of cilantro.[1][4][5] It is recommended to evaluate
the odor in a 1.0% solution or less due to its high strength.[4][5]

o Taste: At a concentration of 30 ppm, it is described as aldehydic, citrus-like, fatty, green, and
creamy.[5][6]
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Applications: cis-2-Tridecenal is particularly effective in:
o Citrus Flavors: It adds a fresh, waxy peel note to orange, lime, and tangerine flavors.[1]

o Herbal Flavors: Its cilantro-like character makes it suitable for savory applications where a
fresh herbal note is desired.[1]

 Fruit Flavors: It can be used to add complexity and a "peel” or "skin" note to various fruit
flavors.

Recommended Usage Levels: The following are typical usage levels for cis-2-Tridecenal in
different food categories as provided by FEMA.

Food Category Average Usual (ppm) Average Maximum (ppm)
Baked Goods 4.0 6.0
Non-alcoholic Beverages 0.1 0.3
Chewing Gum - 2.0

Source: The Good Scents Company[5], FEMA[7]

Experimental Protocols
Protocol 1: Sensory Evaluation of cis-2-Tridecenal

This protocol outlines the procedure for sensory evaluation of cis-2-Tridecenal to determine its
flavor profile and detection threshold in a specific food matrix.

Objective: To characterize the sensory attributes of cis-2-Tridecenal and determine its
detection and recognition thresholds.

Materials:
e cis-2-Tridecenal (food grade)

o Deionized water (for agueous solutions) or a neutral oil (e.g., medium-chain triglycerides)
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Food matrix for application testing (e.g., beverage base, unflavored cracker)

Glass vials with Teflon-lined caps

Graduated pipettes

Sensory evaluation booths with controlled lighting and ventilation

Unsalted crackers and water for palate cleansing

Data collection forms or software

Procedure:

Panelist Selection and Training:

o Select 10-15 panelists who are non-smokers and have no known taste or smell disorders.

o Train panelists to identify and scale the intensity of relevant sensory attributes (e.g., waxy,
citrus, cilantro, herbal, soapy).

Sample Preparation:
o Prepare a stock solution of cis-2-Tridecenal in 95% ethanol.

o Prepare a series of dilutions in the desired matrix (e.g., water, beverage base).
Concentrations should span a wide range to encompass the expected threshold. A
geometric series with a factor of 2 or 3 is recommended.

Threshold Determination (ASTM E679-04):

o Employ the three-alternative forced-choice (3-AFC) method. Present panelists with three
samples, two of which are blanks (matrix only) and one contains the diluted cis-2-
Tridecenal.

o Ask panelists to identify the sample that is different.

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://www.benchchem.com/product/b15182187?utm_src=pdf-body
https://www.benchchem.com/product/b15182187?utm_src=pdf-body
https://www.benchchem.com/product/b15182187?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15182187?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

o The individual threshold is the lowest concentration at which the panelist correctly
identifies the odd sample multiple times. The group threshold is calculated from the
individual thresholds.

e Descriptive Analysis:

o Present panelists with samples of the food matrix containing cis-2-Tridecenal at various
concentrations above the recognition threshold.

o Ask panelists to rate the intensity of the predefined sensory attributes on a labeled
magnitude scale (e.g., 0 = not perceptible, 10 = very strong).

Data Analysis:
o Calculate the best-estimate threshold (BET) for the panel.

o Use statistical analysis (e.g., ANOVA) to determine significant differences in attribute
intensity across different concentrations.

Protocol 2: Quantification of cis-2-Tridecenal in a Food
Matrix by HS-SPME-GC-MS

This protocol describes a method for the quantitative analysis of cis-2-Tridecenal in a food
matrix using headspace solid-phase microextraction (HS-SPME) coupled with gas
chromatography-mass spectrometry (GC-MS).

Objective: To accurately quantify the concentration of cis-2-Tridecenal in a food product.

Materials:

Gas chromatograph coupled to a mass spectrometer (GC-MS)

SPME autosampler and fibers (e.g., DVB/CAR/PDMS)

Headspace vials (20 mL) with magnetic screw caps and septa

cis-2-Tridecenal standard
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 Internal standard (e.g., d-limonene, if not naturally present in the matrix)
e Sodium chloride
e Deionized water
Procedure:
e Sample Preparation:
o Homogenize the food sample.

o Weigh a precise amount of the homogenized sample (e.g., 5 g) into a 20 mL headspace
vial.

o Add a known amount of the internal standard.
o Add a saturated solution of sodium chloride to enhance the release of volatile compounds.
e HS-SPME:

o Equilibrate the sample at a controlled temperature (e.g., 60°C) for a set time (e.g., 15
minutes) with agitation.

o Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb
the volatile compounds.

e GC-MS Analysis:

o Desorb the analytes from the SPME fiber in the GC injection port at a high temperature
(e.g., 250°C).

o Use a suitable capillary column (e.g., DB-5ms).
o Set the oven temperature program to achieve good separation of the analytes.

o Operate the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity
and selectivity, using characteristic ions for cis-2-Tridecenal and the internal standard.
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e Quantification:

o Prepare a calibration curve using standard solutions of cis-2-Tridecenal in a model
matrix.

o Calculate the concentration of cis-2-Tridecenal in the sample based on the peak area
ratio of the analyte to the internal standard and the calibration curve.

Signaling Pathways and Perception

The perception of cis-2-Tridecenal, particularly its cilantro-like and potentially "soapy" notes, is
primarily mediated by olfactory receptors. While a specific signaling pathway for cis-2-
Tridecenal has not been fully elucidated, it is hypothesized to involve olfactory receptors that
are sensitive to aldehydes.

A notable aspect of cilantro perception is the genetic variation in the olfactory receptor gene
ORG6A2.[2][8][9][10] This receptor is known to be highly sensitive to the aldehydes present in
cilantro, which can lead to the perception of a "soapy" taste in individuals with a specific genetic
variant.[2][8][9][10] It is plausible that cis-2-Tridecenal, as an unsaturated aldehyde with a
cilantro-like note, interacts with this or similar olfactory receptors.

Some research suggests that short-chain aliphatic aldehydes can act as taste modulators
through the orally expressed calcium-sensing receptor (CaSR).[11][12][13] However, further
research is needed to determine if the longer-chain cis-2-Tridecenal interacts with this
receptor.
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Hypothesized olfactory signaling pathway for cis-2-Tridecenal.
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Experimental workflow for the application of cis-2-Tridecenal.

Stability and Handling
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Unsaturated aldehydes like cis-2-Tridecenal can be susceptible to oxidation and
polymerization, which can alter their flavor profile.

o Storage: Store in a cool, dark place in a tightly sealed container, preferably under an inert
atmosphere (e.g., nitrogen or argon).

» Handling: Avoid exposure to high temperatures, light, and strong oxidizing or reducing
agents.

» Matrix Effects: The stability of cis-2-Tridecenal can be influenced by the food matrix. For
instance, the presence of antioxidants may enhance its stability, while pro-oxidants may
accelerate its degradation. It is recommended to conduct stability studies in the specific food
matrix of interest.

Conclusion

cis-2-Tridecenal is a valuable flavoring ingredient that can contribute unique and desirable
sensory characteristics to a wide range of food and beverage products. Its waxy, citrus, and
herbal notes provide a fresh and complex flavor profile. By following the outlined protocols for
sensory evaluation and analytical quantification, researchers and flavor chemists can
effectively incorporate cis-2-Tridecenal into their formulations. Further research into its specific
sensory thresholds in various food matrices and a more detailed understanding of its
perceptual pathways will continue to enhance its application in the food industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. tandfonline.com [tandfonline.com]

2. Cilantro Taste Gene - Everything You Should Know - 23andMe Blog [blog.23andme.com]

3. femaflavor.org [femaflavor.org]

4. 2-tridecenal [flavscents.com]

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b15182187?utm_src=pdf-body
https://www.benchchem.com/product/b15182187?utm_src=pdf-body
https://www.benchchem.com/product/b15182187?utm_src=pdf-body
https://www.benchchem.com/product/b15182187?utm_src=pdf-body
https://www.benchchem.com/product/b15182187?utm_src=pdf-custom-synthesis
https://www.tandfonline.com/doi/abs/10.1080/03610470.2020.1795478
https://blog.23andme.com/articles/cilantro-love-hate-genetic-trait
https://www.femaflavor.org/flavor-library/2-tridecenal
https://www.flavscents.com/library/material/59067b2c2bc
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15182187?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

e 5. 2-tridecenal, 7774-82-5 [thegoodscentscompany.com]

e 6. 2-tridecenal, 7774-82-5 [perflavory.com]

o 7. femaflavor.org [femaflavor.org]

8. iflscience.com [iflscience.com]

e 9. Coriander - Wikipedia [en.wikipedia.org]

e 10. 23andMe Raw Data Analysis for Cilantro Aversion Trait [xcode.life]

e 11. Volatile Short-Chain Aliphatic Aldehydes Act as Taste Modulators through the Orally
Expressed Calcium-Sensing Receptor CaSR - PubMed [pubmed.ncbi.nim.nih.gov]

e 12. mdpi.com [mdpi.com]
o 13. researchgate.net [researchgate.net]

» To cite this document: BenchChem. [Application Notes and Protocols: cis-2-Tridecenal as a
Flavoring Agent]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b15182187#application-of-cis-2-tridecenal-as-a-
flavoring-agent]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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